
PF-06454589
Descripción general
Descripción
PF-06454589 es un inhibidor potente y selectivo de la quinasa 2 de repetición rica en leucina (LRRK2). Ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Parkinson. El compuesto es conocido por su alta selectividad y capacidad de penetración en el cerebro, lo que lo convierte en una herramienta valiosa en la investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PF-06454589 implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de pirazol, seguido de la construcción del núcleo de pirrolopirimidinaLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo implica la química de flujo continuo y sistemas automatizados para garantizar una calidad constante y un alto rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
PF-06454589 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como los haluros y los compuestos organometálicos bajo condiciones controladas
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que a menudo se utilizan para estudios y aplicaciones adicionales en química medicinal .
Aplicaciones Científicas De Investigación
PF-06454589 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en el estudio de inhibidores de quinasas.
Biología: Employed in cellular and molecular biology to investigate the role of LRRK2 in cellular processes.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas, particularmente la enfermedad de Parkinson.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento de fármacos .
Mecanismo De Acción
PF-06454589 ejerce sus efectos al inhibir selectivamente la actividad de LRRK2, una quinasa involucrada en varios procesos celulares. La inhibición de LRRK2 conduce a la modulación de las vías de señalización descendentes, afectando en última instancia las funciones celulares como la autofagia y la síntesis de proteínas. Este mecanismo es particularmente relevante en el contexto de enfermedades neurodegenerativas, donde está implicada la desregulación de la actividad de LRRK2 .
Comparación Con Compuestos Similares
PF-06454589 es único en su alta selectividad y capacidad de penetración en el cerebro en comparación con otros inhibidores de LRRK2. Compuestos similares incluyen:
PF-06447475: Otro inhibidor potente de LRRK2 con aplicaciones similares pero diferentes propiedades farmacocinéticas.
GNE-9605: Un inhibidor de LRRK2 altamente efectivo y que penetra en el cerebro con características estructurales distintas.
CZC-25146: Un inhibidor selectivo de LRRK2 con diferentes afinidades de unión y perfiles de selectividad
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus propiedades farmacocinéticas, selectividad y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKCLDQBNSJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-30-8 | |
| Record name | 1527473-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
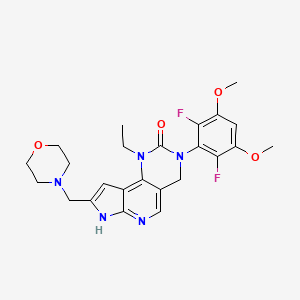
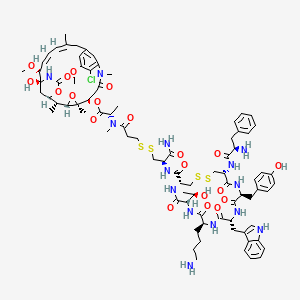


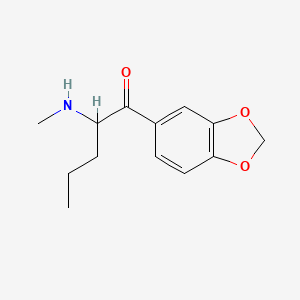
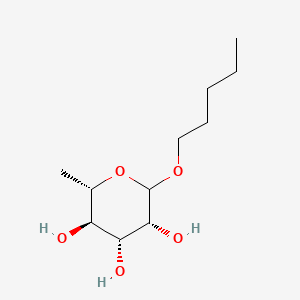
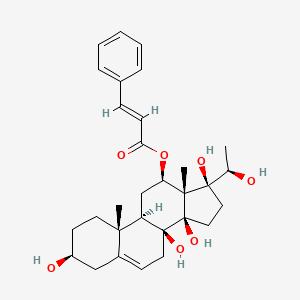
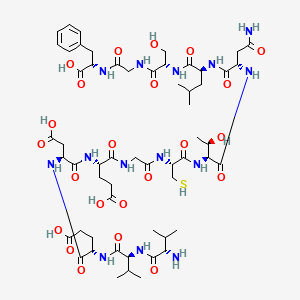
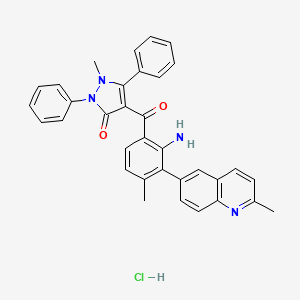
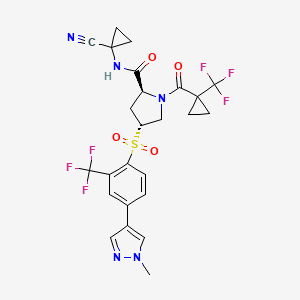

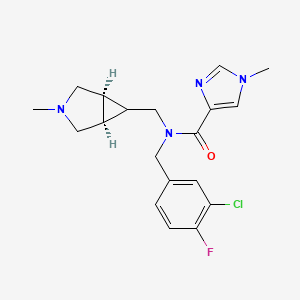
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

